N-[(FURAN-2-YL)METHYL]BICYCLO[2.2.1]HEPTANE-2-CARBOXAMIDE
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Overview
Description
N-[(FURAN-2-YL)METHYL]BICYCLO[221]HEPTANE-2-CARBOXAMIDE is a compound that features a bicyclic structure with a furan ring attached to a carboxamide group
Preparation Methods
The synthesis of N-[(FURAN-2-YL)METHYL]BICYCLO[2.2.1]HEPTANE-2-CARBOXAMIDE typically involves a Diels-Alder reaction. This reaction is a [4+2] cycloaddition between a furan and an olefinic or acetylenic dienophile . The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve scaling up this reaction and optimizing the conditions for higher yields and purity.
Chemical Reactions Analysis
N-[(FURAN-2-YL)METHYL]BICYCLO[2.2.1]HEPTANE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.
Scientific Research Applications
N-[(FURAN-2-YL)METHYL]BICYCLO[2.2.1]HEPTANE-2-CARBOXAMIDE has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of polymers and other materials due to its stability and reactivity.
Mechanism of Action
The mechanism by which N-[(FURAN-2-YL)METHYL]BICYCLO[2.2.1]HEPTANE-2-CARBOXAMIDE exerts its effects involves interactions with specific molecular targets and pathways. The bicyclic structure allows it to fit into certain biological receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
N-[(FURAN-2-YL)METHYL]BICYCLO[2.2.1]HEPTANE-2-CARBOXAMIDE can be compared with other similar compounds such as:
Norbornane derivatives: These compounds share the bicyclic structure but may have different functional groups attached, leading to variations in reactivity and applications.
Furan derivatives: Compounds with a furan ring but different substituents can have different chemical and biological properties.
Bicyclo[2.2.1]heptane derivatives:
This compound stands out due to its combination of a furan ring and a bicyclic structure, providing unique properties and applications.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)bicyclo[2.2.1]heptane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-13(14-8-11-2-1-5-16-11)12-7-9-3-4-10(12)6-9/h1-2,5,9-10,12H,3-4,6-8H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QECZLPBEKKZRFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2C(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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